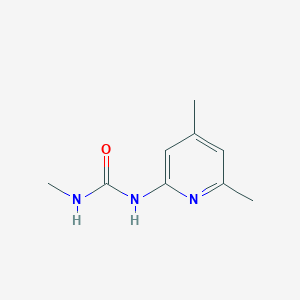

1-(4,6-Dimethylpyridin-2-yl)-3-methylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from simple precursors. For example, compounds with similar structures have been synthesized through reactions involving amino pyrimidine, potassium thiocyanate, and chloroformates in suitable solvents, followed by recrystallization to achieve the desired purity and crystallinity (Ji, 2006). These methods highlight the complexity and precision required in synthesizing pyridine and urea derivatives.

Aplicaciones Científicas De Investigación

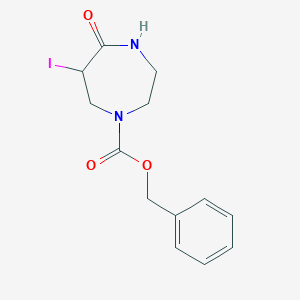

Crystal Structure and Synthesis

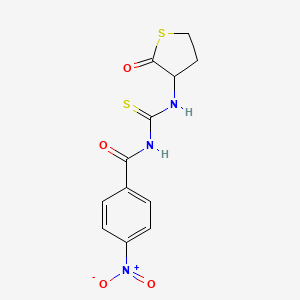

- The compound 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, related to 1-(4,6-Dimethylpyridin-2-yl)-3-methylurea, has been synthesized and its crystal structure determined by X-ray diffraction, offering insights into the molecular arrangement and potential applications in materials science (S. Ji, 2006).

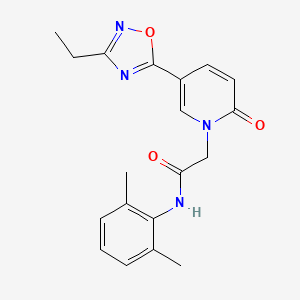

Chemical Synthesis and Reactivity

- A study on the synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea, related to the target compound, showed potential in the development of new synthetic routes and chemical reactivities (I. Kulakov et al., 2014).

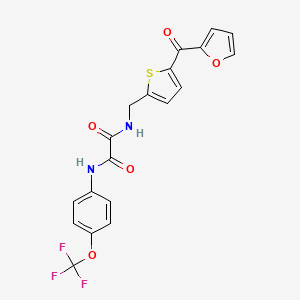

Herbicidal Activities

- A novel compound closely related, N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, exhibited significant inhibitory activity against certain plant species, suggesting its potential use in herbicidal formulations (Liang Fu-b, 2014).

Pharmaceutical Research

- The compound 4,6-Dimethyl-2-methanesulfonylpyrimidine, an intermediate related to 1-(4,6-Dimethylpyridin-2-yl)-3-methylurea, is crucial for synthesizing biologically active compounds, hinting at its importance in pharmaceutical research (X. Le, 2014).

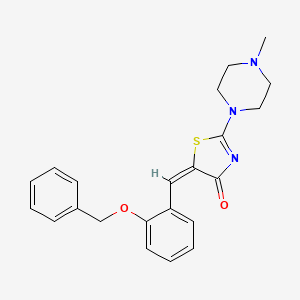

Antimicrobial Agents

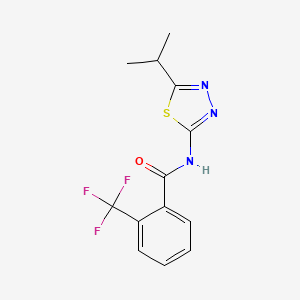

- Novel thiazole derivatives incorporating a pyridine moiety, structurally similar to the target compound, have shown promising results as antimicrobial agents, highlighting the potential application of 1-(4,6-Dimethylpyridin-2-yl)-3-methylurea in developing new antimicrobial drugs (Rizk E. Khidre & I. Radini, 2021).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.

Mode of Action

Similar compounds have been shown to inhibit cdk2, which could potentially lead to cell cycle arrest .

Biochemical Pathways

If it indeed inhibits cdk2, it could affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

If it acts similarly to related compounds, it could potentially cause cell cycle arrest by inhibiting cdk2 .

Propiedades

IUPAC Name |

1-(4,6-dimethylpyridin-2-yl)-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6-4-7(2)11-8(5-6)12-9(13)10-3/h4-5H,1-3H3,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBNTCHIDQWPDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=O)NC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dimethylpyridin-2-yl)-3-methylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)

![4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene](/img/structure/B2494136.png)

![Ethyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2494137.png)

![Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2494138.png)

![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)